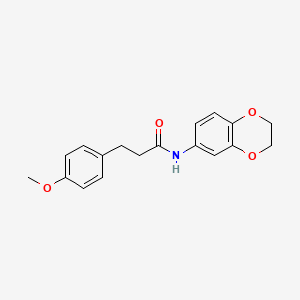![molecular formula C20H26N2O2 B5769522 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5769522.png)
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mechanism of Action
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol acts as a selective antagonist of the dopamine D4 receptor. This receptor is primarily located in the prefrontal cortex and is involved in the regulation of cognitive and emotional processes. By blocking the dopamine D4 receptor, this compound can modulate the activity of the prefrontal cortex and improve cognitive and emotional function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can improve cognitive function, reduce impulsivity, and decrease drug-seeking behavior. Additionally, this compound has been shown to modulate the activity of the prefrontal cortex and improve the function of the dopamine system.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its effects on cognitive and emotional function. However, one limitation of using this compound is its potential for off-target effects. Researchers must be careful to control for these effects in their experiments.
Future Directions
There are a number of future directions for research on 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol. One area of interest is its potential use in treating other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Additionally, researchers are interested in exploring the molecular mechanisms underlying the effects of this compound on the prefrontal cortex and dopamine system. Finally, there is interest in developing more selective and potent dopamine D4 receptor antagonists for use in clinical settings.
Synthesis Methods
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol can be synthesized using a variety of methods. One such method involves the reaction of 2,5-dimethylphenyl magnesium bromide with 4-(2-chloroethyl)-1-piperazine to form 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]ethylamine. This compound is then reacted with 5-methoxy-2-nitrophenol in the presence of a reducing agent to form this compound.
Scientific Research Applications
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to be effective in treating schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and drug addiction. Additionally, this compound has been studied for its potential use in treating Parkinson's disease and depression.
properties
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15-4-5-16(2)19(12-15)22-10-8-21(9-11-22)14-17-6-7-18(24-3)13-20(17)23/h4-7,12-13,23H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOYTGPFWZZYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5769440.png)

![N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5769449.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B5769458.png)
![dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate](/img/structure/B5769460.png)
![1-benzyl-2-imino-8-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B5769466.png)
![N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B5769472.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5769496.png)




![5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5769518.png)